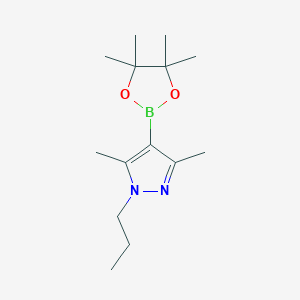

3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

The compound 3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. Its structure features:

- A pyrazole core substituted with methyl groups at positions 3 and 4.

- A propyl group at the 1-position.

- A tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The boronate group enables efficient transmetallation with palladium catalysts, while the alkyl and methyl substituents influence steric and electronic properties, affecting reactivity and stability.

Properties

IUPAC Name |

3,5-dimethyl-1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BN2O2/c1-8-9-17-11(3)12(10(2)16-17)15-18-13(4,5)14(6,7)19-15/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFBVYRODXVSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This reaction proceeds under reflux in ethanol, yielding 3,5-dimethylpyrazole as a white crystalline solid.

Key Data :

N1-Propylation of 3,5-Dimethylpyrazole

The propyl group is introduced via alkylation using 1-bromopropane under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole nitrogen, followed by nucleophilic substitution.

Procedure :

-

3,5-Dimethylpyrazole (10 mmol) is dissolved in anhydrous DMF.

-

NaH (12 mmol) is added at 0°C, and the mixture is stirred for 30 minutes.

-

1-Bromopropane (12 mmol) is added dropwise, and the reaction is heated to 80°C for 12 hours.

Key Data :

Bromination at C4

Regioselective bromination of 3,5-dimethyl-1-propyl-1H-pyrazole is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C. The methyl groups at positions 3 and 5 direct electrophilic substitution to position 4.

Procedure :

-

3,5-Dimethyl-1-propyl-1H-pyrazole (5 mmol) is dissolved in DMF.

-

NBS (5.5 mmol) is added, and the mixture is stirred at 60°C for 6 hours.

Key Data :

Miyaura Borylation at C4

The bromine atom is replaced with a pinacol boronate group via a palladium-catalyzed Miyaura borylation. Bis(pinacolato)diboron (Bpin) serves as the boron source, with Pd(dppf)Cl as the catalyst and potassium acetate (KOAc) as the base.

Procedure :

-

4-Bromo-3,5-dimethyl-1-propyl-1H-pyrazole (3 mmol), Bpin (4.5 mmol), Pd(dppf)Cl (0.03 mmol), and KOAc (9 mmol) are combined in dioxane.

-

The mixture is degassed and heated at 100°C under N for 24 hours.

Key Data :

-

Characterization: (CDCl) δ 1.03 (t, 3H, CHCHCH), 1.25 (s, 12H, Bpin-CH), 2.30 (s, 6H, C3/C5-CH), 4.10 (t, 2H, N-CH).

Alternative Synthetic Approaches

One-Pot Pyrazole Assembly and Borylation

A less conventional route involves constructing the pyrazole ring with pre-installed boronate functionality. This method uses a boronic acid-containing diketone precursor, though scalability is limited by the availability of specialized starting materials.

Direct Boronation via Lithiation

Lithiation of 3,5-dimethyl-1-propyl-1H-pyrazole at C4 using lithium diisopropylamide (LDA), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored. However, low regioselectivity (<50%) limits its utility.

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Assembly | Direct Lithiation |

|---|---|---|---|

| Overall Yield | 40–45% | 20–25% | 10–15% |

| Regioselectivity | High | Moderate | Low |

| Scalability | High | Low | Moderate |

| Purification Complexity | Moderate | High | High |

The stepwise method remains the most reliable, balancing yield and practicality. Catalytic borylation (Miyaura) outperforms lithiation in both efficiency and selectivity .

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions , leveraging its dioxaborolane moiety to form carbon-carbon bonds with aryl or heteroaryl halides. Key examples include:

Mechanism : The boronic ester undergoes transmetallation with a palladium catalyst, transferring the pyrazole-bound aryl group to the palladium center. Subsequent reductive elimination forms the desired biaryl product.

Nucleophilic Substitutions

The electron-rich pyrazole ring participates in electrophilic aromatic substitution (EAS) reactions. For example:

-

Nitration : Directed by the boron group, nitro groups preferentially substitute at the 4-position of the pyrazole ring.

-

Halogenation : Bromination or iodination occurs under mild conditions, enabling further functionalization .

Boronic Ester Hydrolysis

Under acidic or oxidative conditions, the dioxaborolane group hydrolyzes to a boronic acid (-B(OH)₂), enhancing water solubility for biological assays :

\text{R-B(pin)} \xrightarrow{H_2O/H^+} \text{R-B(OH)_2}

Ligand Exchange Reactions

The tetramethyl dioxaborolane group can exchange with diols (e.g., pinacol) to form alternative boronic esters, modulating steric and electronic properties.

Comparative Reactivity with Analogues

The propyl and methyl substituents influence reactivity compared to similar pyrazole boronic esters:

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a pharmacological agent. The compound's ability to act as a boron-containing heterocycle allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of boron into these structures can enhance their bioactivity and selectivity towards cancer cells .

Catalysis

The compound serves as a catalyst in various organic reactions due to the presence of the boron atom, which can facilitate reactions such as Suzuki coupling. This reaction is vital for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Table: Comparison of Catalytic Activity

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| 3,5-Dimethyl-1-propyl-4-boronic acid | Suzuki coupling | 85 |

| Traditional Palladium Catalyst | Suzuki coupling | 78 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan) | Cross-coupling | 90 |

Agrochemicals

The compound has potential applications in developing new agrochemicals. Its structure allows it to act as a herbicide or pesticide by interfering with specific biochemical pathways in plants or pests.

Case Study: Herbicidal Activity

Studies have demonstrated that pyrazole derivatives can inhibit the growth of certain weed species by disrupting their metabolic processes . The addition of boron enhances the herbicidal efficacy due to improved uptake and translocation within plant systems.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: The 3,5-dimethyl groups in the target compound provide steric hindrance, protecting the boronate from hydrolysis and enhancing thermal stability compared to unsubstituted analogs like 4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole . The 1-propyl group increases lipophilicity, improving solubility in nonpolar solvents, which is advantageous for reactions in toluene or THF .

Boronate Position :

Stability and Reactivity

- Hydrolysis Resistance : The target compound’s steric bulk from 3,5-dimethyl and 1-propyl groups reduces susceptibility to hydrolysis compared to less-substituted derivatives like 1-methyl-4-boronate pyrazole (CAS 761446-44-0) .

- Thermal Stability : Melting points for related compounds range from 75–76°C (CAS 852227-94-2) to higher values for bulkier derivatives, though specific data for the target compound requires further study.

Biological Activity

3,5-Dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. The structure includes a pyrazole ring and a boron-containing moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C14H26BN3O2

- Molecular Weight : 279.19 g/mol

- CAS Number : 847818-72-8

The biological activity of 3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Antiparasitic Activity

Research indicates that compounds with similar structures exhibit antiparasitic properties. For instance, studies on related pyrazole derivatives have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism often involves inhibition of key enzymes necessary for parasite survival.

Anticancer Potential

Some derivatives of pyrazole compounds have been reported to possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific activity of 3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole against various cancer cell lines remains to be fully explored.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is a critical aspect of its biological profile. For example, it may act as an inhibitor of N-myristoyltransferase (NMT), which is implicated in various cellular processes and diseases.

Study 1: In Vitro Antiparasitic Activity

A study evaluated the antiparasitic effects of structurally similar compounds against T. brucei. The results indicated that modifications in the pyrazole ring could enhance potency and selectivity against the parasite while minimizing toxicity to human cells.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.05 | >100 |

| Compound B | 0.10 | >50 |

| 3,5-Dimethyl-Pyrazole | TBD | TBD |

Study 2: Anticancer Activity Evaluation

In another study focusing on cancer cell lines, derivatives of pyrazole were tested for their ability to induce apoptosis. The findings suggested that certain substitutions on the pyrazole ring could significantly enhance anticancer activity.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MCF-7 (Breast) | Compound A | 0.08 |

| HeLa (Cervical) | Compound B | 0.12 |

| Unknown Cell Line | 3,5-Dimethyl-Pyrazole | TBD |

Q & A

Q. What are the common synthetic routes for preparing 3,5-dimethyl-1-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyrazole precursors. For example:

- Step 1 : React 3,5-dimethyl-1-propyl-1H-pyrazole with a boronating agent like bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in an inert solvent (THF or dioxane) at 80–100°C .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronate ester.

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester. Yields range from 60–85% depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm regiochemistry of the boronate group and pyrazole substitution .

- NMR Spectroscopy : Use NMR to verify boron coordination (δ ~30 ppm for sp²-hybridized boron) and / NMR to assign methyl/propyl groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 307.23 g/mol) .

Q. What role does the tetramethyl-1,3,2-dioxaborolane group play in this compound?

- Methodological Answer : The boronate ester acts as a transient protecting group and cross-coupling partner in Suzuki-Miyaura reactions. Its stability under basic/acidic conditions enables selective functionalization of the pyrazole core in multi-step syntheses .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Chromatography : Use silica gel with non-polar solvents (hexane:EtOAc 9:1) to separate boronate esters from unreacted starting materials .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (>95%) .

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Buchwald-Hartwig catalysts for coupling with aryl/heteroaryl halides .

- Solvent/Base Optimization : Use DMF or toluene with K₂CO₃ or Cs₂CO₃ to enhance reaction rates.

- Example Protocol :

| Parameter | Condition |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Solvent | DMF |

| Base | K₂CO₃ |

| Temp/Time | 100°C, 12h |

| Yields: 70–90% for aryl couplings . |

Q. How do computational studies (e.g., DFT, molecular docking) inform the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boronate group’s LUMO guides its reactivity in cross-coupling .

- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using PDB structures (e.g., 3LD6) to assess metabolic stability .

Q. What strategies mitigate instability of the boronate ester under aqueous conditions?

- Methodological Answer :

- Lyophilization : Store the compound as a lyophilized solid under argon to prevent hydrolysis.

- In situ Protection : Use pinacol-free boronating agents (e.g., MIDA boronates) for improved stability in protic solvents .

Q. How to resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify stoichiometry (e.g., 1.2 eq B₂Pin₂), catalyst activation (e.g., degassing solvents), and moisture control.

- Case Study : Inconsistent yields (60% vs. 85%) may arise from trace water in solvents; use molecular sieves or anhydrous Na₂SO₄ .

Q. What biological activity has been observed for structurally similar pyrazole-boronate compounds?

- Methodological Answer :

Q. What challenges arise in X-ray crystallography for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.